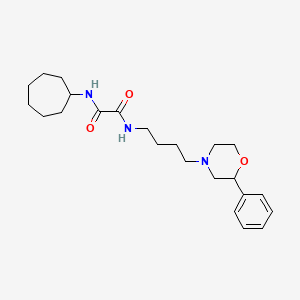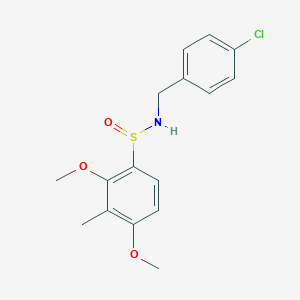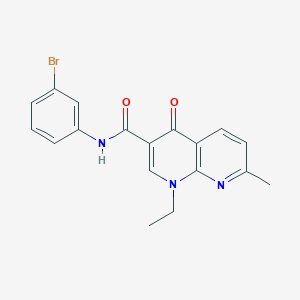
N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a chemical compound with the molecular formula C23H35N3O3 and a molecular weight of 401.551. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.
Wissenschaftliche Forschungsanwendungen
N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
Vorbereitungsmethoden
The synthesis of N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the reaction of cycloheptylamine with oxalyl chloride to form the intermediate N1-cycloheptyloxalamide. This intermediate is then reacted with 4-(2-phenylmorpholino)butylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: this compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can be compared with similar compounds such as N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties. Other similar compounds include N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c27-22(23(28)25-20-12-6-1-2-7-13-20)24-14-8-9-15-26-16-17-29-21(18-26)19-10-4-3-5-11-19/h3-5,10-11,20-21H,1-2,6-9,12-18H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJDXYZKQKOUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)
![N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2839261.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)
![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)

![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)
